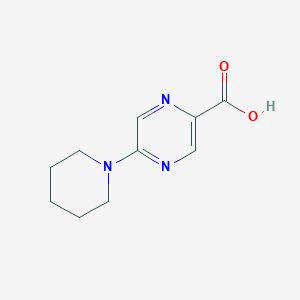

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid

描述

属性

IUPAC Name |

5-piperidin-1-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLRZFZELFDDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid generally involves the coupling of substituted pyrazine-2-carboxylic acids with piperidine or piperidine derivatives. The key step is the formation of an amide or amine linkage between the pyrazine ring and the piperidine moiety, often facilitated by coupling reagents under mild conditions.

Coupling of Pyrazine-2-carboxylic Acid with Piperidine Using Propylphosphonic Anhydride (T3P)

A notable method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent to mediate the reaction between substituted pyrazine-2-carboxylic acids and piperidine derivatives. This approach is highlighted in the synthesis of pyrazine-2-carboxylic acid derivatives bearing piperidine or related heterocyclic amines.

- Starting materials: Substituted pyrazine-2-carboxylic acid (e.g., 5-methylpyrazine-2-carboxylic acid) and piperidine hydrochloride salt.

- Coupling reagent: T3P, known for efficient acid-amine coupling.

- Base: Diisopropylethylamine (DIPEA) to neutralize the acid and facilitate amide bond formation.

- Solvent: Dimethylformamide (DMF) under inert nitrogen atmosphere.

- Reaction conditions: Stirring at room temperature for approximately 30 minutes.

- Work-up: Dilution with water, extraction with ethyl acetate, drying over sodium sulfate, filtration, and solvent removal.

- Purification: Silica gel column chromatography using dichloromethane/methanol (9:1) as eluent.

Stepwise Preparation of Pyrazine-2-carboxylic Acid Precursors

Preparation of the pyrazine-2-carboxylic acid core, which is the key substrate for coupling with piperidine, can be achieved via multi-step synthetic routes:

Cyclization and Oxidation to Obtain 5-Methylpyrazine-2-carboxylic Acid

- Cyclization: Pyruvic aldehyde reacts with o-phenylenediamine in the presence of sodium pyrosulfite catalyst at 30–90 °C for 0.5–2 hours to form 3-methyl benzopyrazine.

- Oxidation: The 3-methyl benzopyrazine is oxidized using potassium permanganate at 60–105 °C for 1–4 hours to yield 5-methylpyrazine-2,3-dicarboxylic acid potassium salt.

- Acidification and Decarboxylation: Treatment with sulfuric acid at 30–130 °C induces decarboxylation, giving 5-methylpyrazine-2-carboxylic acid.

- Extraction and Purification: The acid is extracted with butanone, crystallized, dried, and pulverized to yield a product with ≥99% purity by HPLC.

This multi-step process is scalable and yields a high-purity intermediate suitable for further coupling reactions.

Alternative Route via Halogenation and Hydrogenation

An alternative approach involves the synthesis of halogenated pyrazine intermediates followed by catalytic hydrogenation:

- Hydrolysis and Halogenation: Starting from 3-hydroxy-5-methylpyrazine-2-carboxylic acid, thionyl chloride is used in the presence of dimethylbenzene and DMF at 80 °C to introduce a chloro substituent at position 3, yielding 3-chloro-5-methylpyrazine-2-carboxylic acid.

- Hydrogenation: The chloro compound is subjected to catalytic hydrogenation in methanol with palladium on carbon catalyst and sodium hydroxide under 2.0 MPa hydrogen pressure at 60 °C for 12 hours. This step reduces the chloro substituent and yields 2-methyl-5-pyrazine formate.

- Purification: The crude product is recrystallized from water to obtain a light yellow solid.

This method avoids environmentally harmful oxidants like potassium permanganate and is suitable for industrial scale synthesis with high yield and purity.

Summary Table of Preparation Methods

Analytical and Characterization Techniques

- Melting Point (MP): Used to confirm purity and identity.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR for structural elucidation.

- Fourier Transform Infrared Spectroscopy (FT-IR): Functional group identification.

- High-Performance Liquid Chromatography (HPLC): Quantitative purity assessment, often showing ≥99% purity.

These techniques are standard for verifying the successful synthesis of this compound and its intermediates.

Research Findings and Practical Considerations

- The use of T3P as a coupling reagent offers a novel and efficient route to synthesize pyrazine-2-carboxylic acid derivatives with piperidine, avoiding harsher reagents and conditions.

- Industrial scale methods emphasize environmentally friendly processes, such as avoiding potassium permanganate and using catalytic hydrogenation.

- The described methods yield products suitable as intermediates for pharmaceutical applications, including potential use in antitubercular and other bioactive compounds.

- Purification by silica gel chromatography or recrystallization ensures high purity essential for downstream applications.

化学反应分析

Types of Reactions

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Pyrazine N-oxides.

Reduction: Pyrazine-2-carbinol or pyrazine-2-carbaldehyde.

Substitution: Various substituted pyrazines depending on the nucleophile used.

科学研究应用

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of pyrazine-2-carboxylic acids, including those with piperidine moieties, exhibit significant antimicrobial activity. A study synthesized several pyrazine derivatives and evaluated their effectiveness against various bacterial strains. Among these, certain derivatives demonstrated notable inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (TB) . The mechanism of action appears to involve the inhibition of essential enzymes within the bacteria, making these compounds promising candidates for further development.

Antioxidant Activity

The antioxidant properties of 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid have also been explored. Compounds derived from pyrazine-2-carboxylic acids were tested using various assays such as DPPH and ABTS methods, revealing their capacity to scavenge free radicals effectively . This antioxidant capability positions these compounds as potential therapeutic agents in oxidative stress-related diseases.

Therapeutic Potential

Tuberculosis Treatment

Given the rising incidence of antibiotic-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new therapeutic agents. The structural modifications made to pyrazine derivatives have shown promise in enhancing their efficacy against TB . Studies indicate that specific modifications to the this compound structure can improve its activity and reduce resistance.

Anti-inflammatory Applications

Pyrazine derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| RJPBCS (2015) | Synthesized novel pyrazine derivatives showing significant antimicrobial activity against TB | Potential anti-TB agents |

| PMC10551889 (2022) | Explored structure-activity relationships (SAR) for pyrazinoic acid analogs | Development of new TB treatments |

| ResearchGate (2016) | Evaluated antioxidant and antimicrobial activities of synthesized compounds | Therapeutic applications in oxidative stress |

作用机制

The mechanism of action of 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine group can enhance the compound’s ability to interact with biological molecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

相似化合物的比较

Key Observations :

- Piperidinyl vs.

- Fluorinated Derivatives: The difluoromethyl analog (CAS: 1174321-06-2) exhibits enhanced lipophilicity and metabolic stability compared to the non-fluorinated parent compound, highlighting fluorine’s role in drug design .

- Bulkier Groups : tert-Butyl substitution reduces solubility but may improve membrane permeability .

Physicochemical Properties

- Solubility : The piperidinyl group increases lipophilicity (clogP ~1.5–2.0) compared to carboxylic acid analogs (e.g., pyrazine-2-carboxylic acid, clogP ~0.5).

- Stability : The absence of electron-withdrawing groups (e.g., difluoromethyl) may reduce metabolic stability relative to fluorinated derivatives .

生物活性

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure : The compound is characterized by the presence of a piperidine ring attached to a pyrazine-2-carboxylic acid moiety. Its molecular formula is CHNO with a CAS number of 1210707-88-2.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.3 - 8.5 µM |

| Pseudomonas aeruginosa | 0.3 - 8.5 µM |

| Staphylococcus aureus | 0.1 - 9.5 µM |

In a study assessing the structure-activity relationship (SAR), modifications to the substituents on the pyrazine ring significantly influenced antibacterial potency, with certain configurations enhancing activity against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. In vitro studies demonstrated that derivatives of pyrazine compounds exhibit activity against various viruses, including HIV and influenza.

| Virus Type | Effective Concentration (EC50) |

|---|---|

| Influenza A | 5 - 28 µM |

| HIV-1 | 4 - 20 µg/mL |

The compound's mechanism appears to involve inhibition of viral replication, which was evident in assays measuring viral load reduction in infected cell lines .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies, particularly against breast cancer cell lines.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (breast cancer) | 9.19 µM |

| HeLa (cervical cancer) | 10.5 µM |

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including DNA damage response mechanisms .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within microbial and viral systems. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or viral replication processes.

Case Studies

- Antibacterial Efficacy Against E. coli : A study involving the testing of various derivatives revealed that certain modifications led to enhanced antibacterial activity against E. coli, with MIC values significantly lower than standard antibiotics .

- Antiviral Screening : In a comprehensive screening for antiviral agents, derivatives of this compound were found to reduce viral loads in infected cell cultures by over 80%, indicating substantial antiviral efficacy .

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that the compound could selectively induce cytotoxic effects in cancer cell lines while exhibiting minimal toxicity towards normal cells, suggesting a promising therapeutic index .

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid, and how do reaction conditions affect yield?

- Methodology : Synthesis typically involves coupling piperidine to pyrazine-2-carboxylic acid derivatives. For example, nucleophilic substitution at the pyrazine ring can be achieved using activated intermediates (e.g., halogenated pyrazines) under reflux conditions with polar aprotic solvents like DMF or THF .

- Critical Factors : Temperature, choice of base (e.g., K₂CO₃ or Et₃N), and stoichiometry of piperidine influence regioselectivity and purity. Evidence from analogous compounds (e.g., 5-oxo-piperazine-2-carboxylic acid) highlights the need for protecting groups on the carboxylic acid during substitution to prevent side reactions .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–3.0 ppm and pyrazine aromatic protons at δ 8.0–9.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: m/z 238.12 for C₁₀H₁₅N₃O₂) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for related piperazine-carboxylic acids .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used . Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves purity for biological assays .

- Recrystallization : Solvent pairs like ethanol/water or acetone/hexane optimize crystal formation, as seen in structurally similar heterocyclic acids .

Advanced Research Questions

Q. How does the piperidinyl substituent influence the conformational stability of this compound in peptidomimetic applications?

- Conformational Analysis : Computational modeling (e.g., DFT or MD simulations) reveals that the piperidinyl group restricts pyrazine ring flexibility, mimicking proline’s role in peptide secondary structures . Experimental validation via circular dichroism (CD) or NOESY NMR can detect preferred conformers .

- Comparison to Analogs : Piperazine-based analogs (e.g., 5-oxo-piperazine-2-carboxylic acid) show reduced steric hindrance but weaker β-turn induction, suggesting piperidinyl’s bulk enhances rigidity .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in enzyme inhibition data (e.g., kinase vs. protease targets) may arise from assay conditions (pH, ionic strength) or impurity artifacts. Reproducible testing requires:

- Standardized bioassay protocols (e.g., IC₅₀ measurements at fixed pH 7.4) .

- Purity validation via HPLC (>98%) and counter-screening against off-target proteins .

Q. How can enantiomeric resolution of this compound be achieved for chiral drug discovery?

- Chiral Chromatography : Use of Chiralpak® columns (e.g., AD-H or IC) with ethanol/heptane mobile phases resolves racemates, as applied to related piperidine-carboxylic acids .

- Diastereomeric Salt Formation : Reacting the acid with chiral amines (e.g., (R)-1-phenylethylamine) followed by fractional crystallization .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。